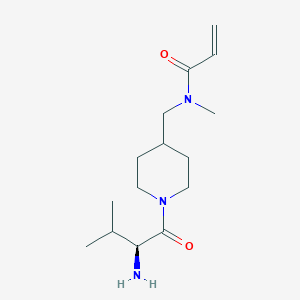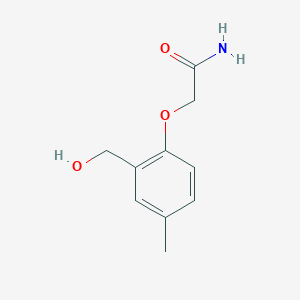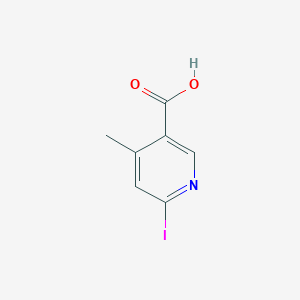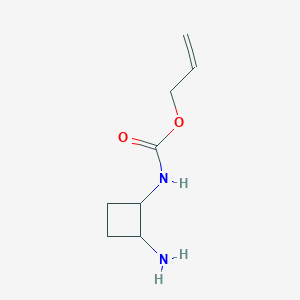
Allyl (2-aminocyclobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl (2-aminocyclobutyl)carbamate is a cyclic carbamate compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of an allyl group attached to a 2-aminocyclobutyl moiety, forming a unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of allyl (2-aminocyclobutyl)carbamate typically involves the reaction of 2-aminocyclobutanol with allyl chloroformate under mild conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction proceeds smoothly at room temperature, yielding the desired carbamate in high purity.
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot synthesis involving the amidation of N-Alloc-protected amines. This method utilizes isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . The reaction is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Allyl (2-aminocyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into its corresponding amine.
Substitution: The allyl group can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates and other derivatives.
Applications De Recherche Scientifique
Allyl (2-aminocyclobutyl)carbamate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a bioorthogonal reagent for selective cleavage of amide bonds.
Medicine: Explored for its potential therapeutic applications, including drug synthesis and prodrug activation.
Industry: Utilized in the synthesis of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of allyl (2-aminocyclobutyl)carbamate involves its ability to undergo selective cleavage of amide bonds. This reaction is facilitated by the presence of a leaving group at the allyl position, which allows for a dual-release approach through π-acid catalyzed substitution . The compound targets specific molecular pathways, enabling precise manipulation of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2-aminocyclobutyl)carbamate
- Benzyl (2-aminocyclobutyl)carbamate
- Fluorenylmethoxy (2-aminocyclobutyl)carbamate
Uniqueness
Allyl (2-aminocyclobutyl)carbamate is unique due to its allyl group, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in bioorthogonal chemistry and selective cleavage applications .
Propriétés
Formule moléculaire |
C8H14N2O2 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
prop-2-enyl N-(2-aminocyclobutyl)carbamate |
InChI |
InChI=1S/C8H14N2O2/c1-2-5-12-8(11)10-7-4-3-6(7)9/h2,6-7H,1,3-5,9H2,(H,10,11) |
Clé InChI |
RLRYTKFSHUYLCU-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)NC1CCC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1H-pyrrolo[2,3-b]pyridin-4-yl)cyclopropan-1-amine](/img/structure/B12997164.png)

![1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12997177.png)


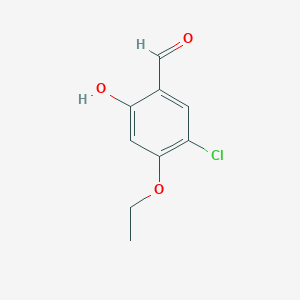
![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12997202.png)
![Rel-tert-butyl (1R,5S,6r)-6-(1H-pyrazol-3-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12997204.png)
